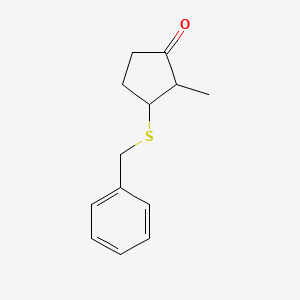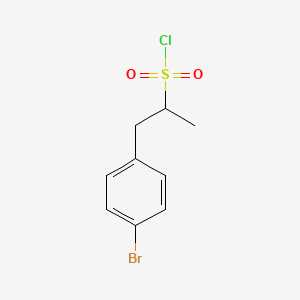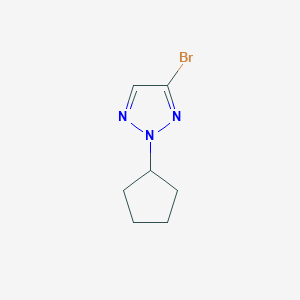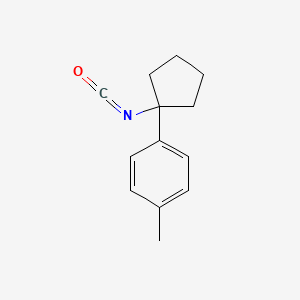
1-(1-Isocyanatocyclopentyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isocyanatocyclopentyl)-4-methylbenzene is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes and other polymers. This compound features a cyclopentyl group attached to an isocyanate functional group, along with a methyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Isocyanatocyclopentyl)-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group to form ureas or carbamates.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Amines.
Substitution: Ureas and carbamates.
Applications De Recherche Scientifique
1-(1-Isocyanatocyclopentyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polyurethanes and other polymers
Mécanisme D'action
The mechanism of action of 1-(1-Isocyanatocyclopentyl)-4-methylbenzene involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. These reactions are often catalyzed by transition metals or other catalysts, which facilitate the formation of the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isocyanato-4-methylbenzene: Lacks the cyclopentyl group, making it less sterically hindered.
1-(1-Isocyanatocyclopentyl)-2-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-(1-Isocyanatocyclopentyl)-4-methoxybenzene: Contains a methoxy group instead of a methyl group, affecting its reactivity and solubility
Uniqueness
1-(1-Isocyanatocyclopentyl)-4-methylbenzene is unique due to the presence of both a cyclopentyl group and a methyl group attached to the benzene ring. This combination of functional groups provides distinct reactivity and steric properties, making it valuable in various chemical syntheses and industrial applications .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-(1-isocyanatocyclopentyl)-4-methylbenzene |
InChI |
InChI=1S/C13H15NO/c1-11-4-6-12(7-5-11)13(14-10-15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
PBZIVQOMFCTUSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CCCC2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


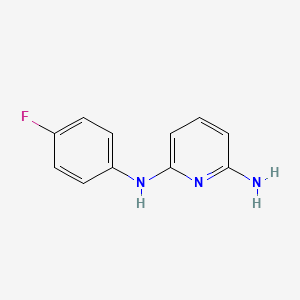
![1-(2-Methylpropyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13238058.png)
![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13238066.png)
![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
![2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13238074.png)
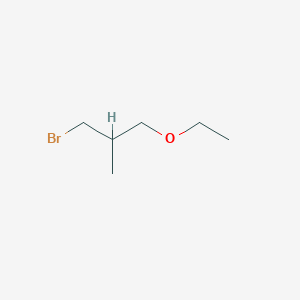
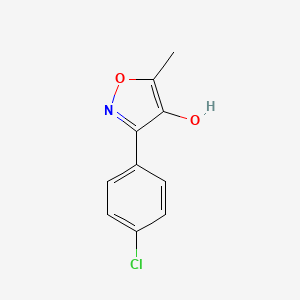
![[(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)
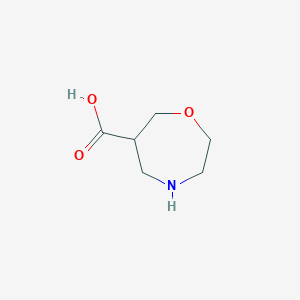
![1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13238111.png)
![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
